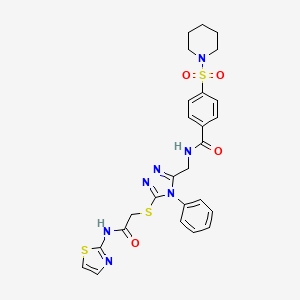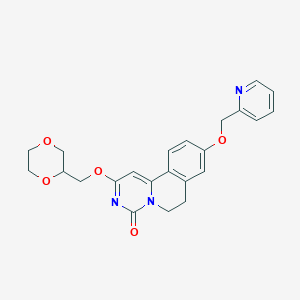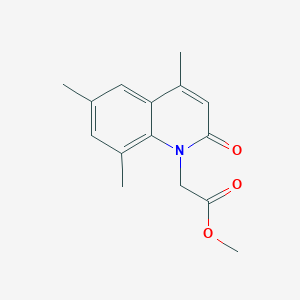
N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrimidine compounds often involves multi-step reactions, starting from basic pyrimidine rings and introducing various substituents through processes such as substitution, oxidation, nitration, and ammoniation. For instance, 3-methoxy-5,6-diamino-2-nitropyridine was synthesized from 3,5-dichloropyridine through such steps, showcasing the complexity and versatility in pyrimidine chemistry (C. Jun, 2007).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often elucidated using techniques like X-ray diffraction, IR, 1H NMR, and mass spectroscopy. These methods help in understanding the spatial arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule, which are crucial for predicting its reactivity and interactions with other molecules. The synthesis and structural study of N-(8-isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide, for example, highlights the importance of these techniques in confirming the molecular structure of complex pyrimidine derivatives (N. Cabezas et al., 1988).
Chemical Reactions and Properties
Pyrimidine derivatives participate in a range of chemical reactions, including but not limited to, condensation, hydrogenation, and various rearrangements. These reactions often lead to the formation of new heterocyclic compounds with potential biological activity or application in materials science. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine hydrate showcases the reactivity of nitropyrimidines and their potential to undergo transformation into other heterocycles (M. Biffin et al., 1968).
Aplicaciones Científicas De Investigación
Transformation into Pyrazoles
Research by Biffin, Brown, and Porter (1968) discusses the transformation of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole, a process that involves hydrazine hydrate. This transformation is significant for its unique mechanism in converting pyrimidines into pyrazoles, which is not commonly seen in other pyrimidine transformations (Biffin, Brown, & Porter, 1968).
Oxidation Products
The work by Cowden and Jacobson (1980) on the oxidation of 5-nitrosopyrimidine-4,6-diamine presents the formation of various oxidized pyrimidine derivatives. This study contributes to understanding the chemical behavior and potential applications of nitropyrimidine derivatives in various oxidative conditions (Cowden & Jacobson, 1980).
Synthesis of Purine N-oxides
Research by Fujii et al. (1995) explores the synthesis of purine N-oxides, starting from 4,6-dichloro-5-nitropyrimidine. This study is crucial in the field of medicinal chemistry, especially in developing antileukemic agents, as it details the synthesis of novel compounds with potential therapeutic applications (Fujii et al., 1995).
Pyrimidine Glycinates Transformations
Susvilo, Brukštus, and Tumkevičius (2006) conducted a study on the reaction of methyl N-methyl-N-(6-substituted-5-nitropyrimidin-4-yl)glycinates with sodium alkoxides. Their research provides valuable insights into the chemical behavior and potential applications of nitropyrimidine derivatives in various reactions (Susvilo, Brukštus, & Tumkevičius, 2006).
Propiedades
IUPAC Name |
4-N-(1-methoxypropan-2-yl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O3/c1-5(3-16-2)12-8-6(13(14)15)7(9)10-4-11-8/h4-5H,3H2,1-2H3,(H3,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICNPRUADPRLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=NC=NC(=C1[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

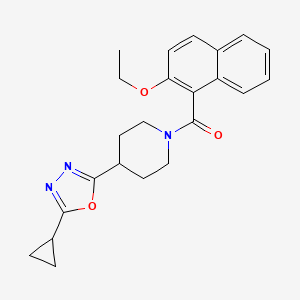
![3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2481199.png)
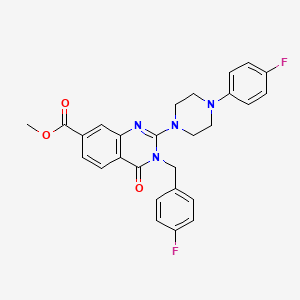

![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-(3-methoxypropyl)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2481203.png)
![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2481205.png)
![3-amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2481207.png)
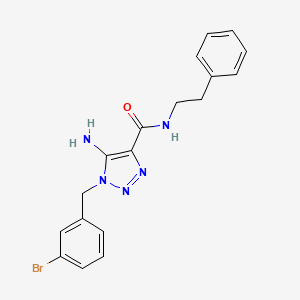
![3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride](/img/structure/B2481213.png)
